molecular formula C24H20N4O6 B11299780 N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11299780
M. Wt: 460.4 g/mol
InChI Key: SFGFZNSDBJENNN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a nitrophenyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Etherification: The ethoxy group is introduced through an etherification reaction, typically using an alkyl halide and a base.

    Coupling reactions: The final step involves coupling the various intermediates to form the target compound, often using reagents like coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can reduce the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

    Generating reactive species: Leading to oxidative stress and cellular damage in certain contexts.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    N-(4-nitrophenyl)acetamide: A compound with similar structural features but lacking the oxadiazole ring.

Uniqueness

N-(4-ethoxyphenyl)-2-{2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H20N4O6

Molecular Weight

460.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H20N4O6/c1-2-32-19-13-9-17(10-14-19)25-22(29)15-33-21-6-4-3-5-20(21)23-26-24(34-27-23)16-7-11-18(12-8-16)28(30)31/h3-14H,2,15H2,1H3,(H,25,29)

InChI Key

SFGFZNSDBJENNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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